molecular formula C14H19ClN2O3 B12741756 3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime CAS No. 192658-21-2

3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime

Cat. No.: B12741756
CAS No.: 192658-21-2
M. Wt: 298.76 g/mol
InChI Key: PARVYYPNDPHABN-LICLKQGHSA-N
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Description

3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime is a complex organic compound that belongs to the family of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones . This particular compound is notable for its unique structure, which includes a methoxy group, a methyl group, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3-methoxy-3-methyl-2-pentanone with hydroxylamine to form the corresponding oxime.

    Carbamoylation: The oxime is then reacted with 3-chlorophenyl isocyanate to form the final product.

Chemical Reactions Analysis

3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime undergoes several types of chemical reactions:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-Methoxy-3-methyl-2-pentanone O-(((3-chlorophenyl)amino)carbonyl)oxime include other oxime derivatives such as:

These compounds share the oxime functional group but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

192658-21-2

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

[(E)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C14H19ClN2O3/c1-5-14(3,19-4)10(2)17-20-13(18)16-12-8-6-7-11(15)9-12/h6-9H,5H2,1-4H3,(H,16,18)/b17-10+

InChI Key

PARVYYPNDPHABN-LICLKQGHSA-N

Isomeric SMILES

CCC(C)(/C(=N/OC(=O)NC1=CC(=CC=C1)Cl)/C)OC

Canonical SMILES

CCC(C)(C(=NOC(=O)NC1=CC(=CC=C1)Cl)C)OC

Origin of Product

United States

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